6-(2-Methoxyethoxy)quinazolin-4-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

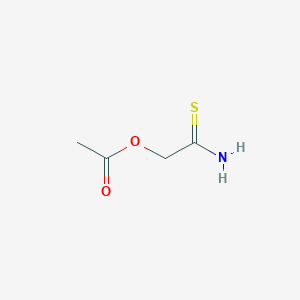

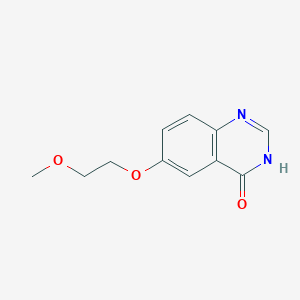

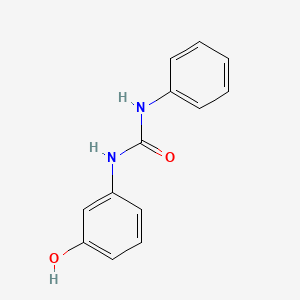

6-(2-Methoxyethoxy)quinazolin-4-OL is a chemical compound with the CAS Number: 1092460-48-4 and a molecular weight of 220.23 . It is a colorless to yellow solid at room temperature .

Molecular Structure Analysis

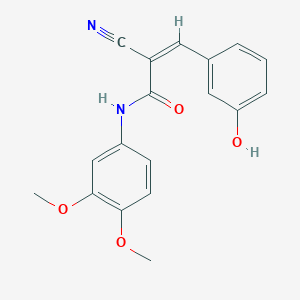

The molecular structure of 6-(2-Methoxyethoxy)quinazolin-4-OL is represented by the linear formula C11H12N2O3 . The InChI code for this compound is 1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis

6-(2-Methoxyethoxy)quinazolin-4-OL is a colorless to yellow solid at room temperature . It has a molecular weight of 220.23 .Scientific Research Applications

Cancer Treatment

6-(2-Methoxyethoxy)quinazolin-4-OL is a compound that has shown potential in the treatment of cancer. It is structurally related to quinazoline derivatives, which are known for their antitumor properties . These compounds can act as tyrosine kinase inhibitors , targeting specific enzymes that are overactive in certain types of cancer cells, thereby inhibiting their growth and proliferation.

Protein Kinase Inhibition

The compound’s ability to inhibit protein kinases has significant implications for cancer therapy. Protein kinases play a crucial role in cell signaling, and their dysregulation is often associated with the development of cancer . By inhibiting these enzymes, 6-(2-Methoxyethoxy)quinazolin-4-OL could potentially be used to control abnormal cell growth.

Signal Transduction Research

Research into signal transduction pathways benefits from compounds like 6-(2-Methoxyethoxy)quinazolin-4-OL. These pathways are essential for understanding how cells respond to external stimuli, and quinazoline derivatives can help elucidate the role of specific kinases in these processes .

Neurological Disorders

Quinazoline derivatives have been explored for their potential in treating neurological disorders. While the specific applications of 6-(2-Methoxyethoxy)quinazolin-4-OL in this field require further research, its structural analogs have shown promise in modulating neurotransmitter activity .

Anti-Inflammatory Properties

The compound may also possess anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is crucial in various diseases. Quinazoline derivatives can modulate the activity of enzymes and receptors involved in inflammatory pathways .

Antimicrobial Activity

There is a growing interest in the antimicrobial potential of quinazoline derivatives. 6-(2-Methoxyethoxy)quinazolin-4-OL could contribute to the development of new antimicrobial agents, addressing the urgent need for treatments against resistant strains of bacteria and other pathogens .

Pharmacokinetic Studies

The pharmacokinetic properties of 6-(2-Methoxyethoxy)quinazolin-4-OL, such as absorption, distribution, metabolism, and excretion, are crucial for its development as a therapeutic agent. Understanding these properties can lead to the optimization of dosage forms and administration routes .

Drug Design and Development

Finally, 6-(2-Methoxyethoxy)quinazolin-4-OL serves as a valuable scaffold in drug design. Its molecular structure can be modified to enhance its therapeutic properties, such as selectivity and potency, making it a versatile starting point for the development of new drugs .

Safety and Hazards

The safety information for 6-(2-Methoxyethoxy)quinazolin-4-OL indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Mechanism of Action

Target of Action

Quinazoline derivatives, a group to which this compound belongs, have been studied for their potential therapeutic effects in various diseases, including cancer . They are known to interact with a wide range of biological targets, but the specific targets for this compound need further investigation.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . The specific interactions and resulting changes for this compound are subjects for future research.

Biochemical Pathways

Quinazoline derivatives are known to influence various biochemical pathways, often related to their therapeutic effects . The specific pathways affected by this compound remain to be elucidated.

properties

IUPAC Name |

6-(2-methoxyethoxy)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-4-5-16-8-2-3-10-9(6-8)11(14)13-7-12-10/h2-3,6-7H,4-5H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCLOWQRJIOKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2878015.png)

![2-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2878017.png)

![2-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2878018.png)

![2-[1-(2-Aminobenzoyl)piperidin-2-yl]ethan-1-ol](/img/structure/B2878023.png)